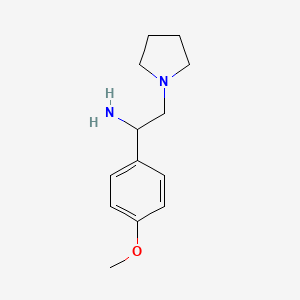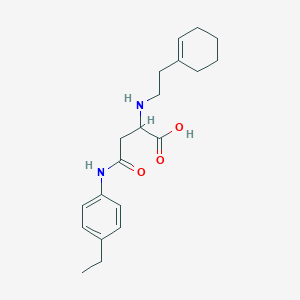![molecular formula C15H8N2O2S3 B12128250 (5Z)-5-{[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12128250.png)
(5Z)-5-{[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-5-{[5-(1,3-benzotiazol-2-il)furan-2-il]metilideno}-2-tioxo-1,3-tiazolidin-4-ona es un compuesto orgánico complejo que ha despertado un gran interés en la investigación científica debido a sus propiedades estructurales únicas y sus posibles aplicaciones. Este compuesto presenta un grupo benzotiazol unido a un anillo de furano, que a su vez está conectado a un núcleo de tiazolidinona. La presencia de estos diversos grupos funcionales lo convierte en una molécula versátil para diversas reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (5Z)-5-{[5-(1,3-benzotiazol-2-il)furan-2-il]metilideno}-2-tioxo-1,3-tiazolidin-4-ona normalmente implica reacciones orgánicas de múltiples pasos. Un método común comienza con la preparación de los intermediarios benzotiazol y furano, que luego se acoplan mediante una reacción de condensación. El paso final implica la formación del anillo de tiazolidinona bajo condiciones específicas, como la presencia de una base y un solvente adecuado.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, es crucial para la síntesis a gran escala.
Análisis De Reacciones Químicas
Tipos de Reacciones
(5Z)-5-{[5-(1,3-benzotiazol-2-il)furan-2-il]metilideno}-2-tioxo-1,3-tiazolidin-4-ona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el grupo tioxo en un tiol o un tioéter.
Sustitución: Las reacciones de sustitución electrófila o nucleófila pueden ocurrir en los anillos de benzotiazol o furano.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico para la oxidación, y agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio para la reducción. Las reacciones de sustitución pueden requerir catalizadores o solventes específicos para proceder de manera eficiente.
Productos Principales
Los productos principales que se forman a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir tioles o tioéteres.
Aplicaciones Científicas De Investigación
(5Z)-5-{[5-(1,3-benzotiazol-2-il)furan-2-il]metilideno}-2-tioxo-1,3-tiazolidin-4-ona tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: La estructura única del compuesto le permite interactuar con varios objetivos biológicos, lo que lo hace útil en estudios bioquímicos.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como la conductividad o la fluorescencia.
Mecanismo De Acción
El mecanismo de acción de (5Z)-5-{[5-(1,3-benzotiazol-2-il)furan-2-il]metilideno}-2-tioxo-1,3-tiazolidin-4-ona implica su interacción con objetivos moleculares, como enzimas o receptores. El compuesto puede unirse a estos objetivos y modular su actividad, lo que lleva a varios efectos biológicos. Las vías específicas involucradas dependen del contexto de su aplicación, ya sea en ensayos bioquímicos o en entornos terapéuticos.
Comparación Con Compuestos Similares
Compuestos Similares
(5Z)-5-{[5-(1,3-benzotiazol-2-il)furan-2-il]metilideno}-2-tioxo-1,3-tiazolidin-4-ona: comparte similitudes con otros derivados de tiazolidinona, como:
Singularidad
La singularidad de (5Z)-5-{[5-(1,3-benzotiazol-2-il)furan-2-il]metilideno}-2-tioxo-1,3-tiazolidin-4-ona radica en su combinación específica de grupos funcionales, que confieren reactividad química y actividad biológica distintas. Esto lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C15H8N2O2S3 |
|---|---|
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
(5Z)-5-[[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H8N2O2S3/c18-13-12(22-15(20)17-13)7-8-5-6-10(19-8)14-16-9-3-1-2-4-11(9)21-14/h1-7H,(H,17,18,20)/b12-7- |
Clave InChI |
SMECZWFCPJDBIE-GHXNOFRVSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(O3)/C=C\4/C(=O)NC(=S)S4 |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(O3)C=C4C(=O)NC(=S)S4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E,5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12128180.png)




![2-amino-N-(3,4-dimethylphenyl)-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12128215.png)
![6-Chloro-1-[4-(3,4-dimethylphenoxy)butyl]-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione](/img/structure/B12128220.png)

![5-(3-Ethoxy-phenyl)-3-hydroxy-4-(5-methyl-furan-2-carbonyl)-1-(5-methyl-[1,3,4]thiadiazol-2-yl)-1,5-dihydro-pyrrol-2-one](/img/structure/B12128225.png)


![[Hydroxy(pyridin-4-yl)methyl]phosphonic acid](/img/structure/B12128232.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B12128242.png)
![N-[(5Z)-5-[(4-octoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B12128248.png)
